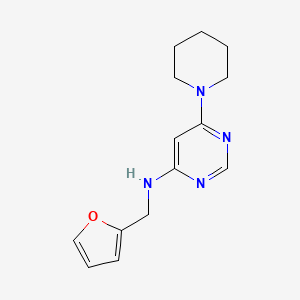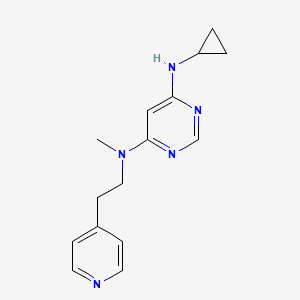
N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine, also known as PFP or Pyrimidinylpiperazine, is a chemical compound that has gained significant attention in the field of scientific research. PFP has been studied for its potential use in various medical applications, including cancer treatment and neurological disorders. In
Mécanisme D'action
N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine works by inhibiting the activity of certain enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). CDKs are involved in cell cycle regulation, and their inhibition can lead to cell death. GSK-3 is involved in the regulation of various cellular processes, including gene expression and cell signaling. Inhibition of GSK-3 can lead to neuroprotective effects and may help prevent or slow down the progression of neurological disorders.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine can induce apoptosis, inhibit cell proliferation, and reduce the expression of certain proteins involved in cancer progression. In neuronal cells, N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine has been shown to have neuroprotective effects, including the inhibition of oxidative stress and the reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine. One direction is to explore its potential use in combination with other drugs for cancer treatment. Another direction is to study its potential use in treating other neurological disorders, such as Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine and its potential side effects.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research. Its potential use in cancer treatment and neurological disorders makes it a promising candidate for further study. While there are limitations to its use, the future directions for research on N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine are numerous and exciting.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine involves the reaction of furan-2-ylmethylamine with 6-bromo-1-piperidinylpyrimidine-4-amine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified through column chromatography to obtain pure N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine has been studied for its potential use in cancer treatment. Studies have shown that N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine has been shown to have neuroprotective effects, which may help prevent or slow down the progression of these diseases.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-6-piperidin-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-6-18(7-3-1)14-9-13(16-11-17-14)15-10-12-5-4-8-19-12/h4-5,8-9,11H,1-3,6-7,10H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKZOIWSZKDMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B6642898.png)
![(4-Thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)-(2-thiophen-2-ylquinolin-4-yl)methanone](/img/structure/B6642905.png)
![N-phenyl-2-[3-(2-phenylethynyl)anilino]acetamide](/img/structure/B6642908.png)
![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]-[4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B6642916.png)

![3-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B6642925.png)
![1-benzyl-5-methyl-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)pyrazole-4-carboxamide](/img/structure/B6642931.png)
![2-hydroxy-5-methoxy-N-[2-(N-methylanilino)propyl]benzamide](/img/structure/B6642938.png)
![N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-2-(2-oxo-3H-benzimidazol-1-yl)acetamide](/img/structure/B6642950.png)
![3-[1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-2-cyano-N-(2-methoxyethyl)-3-oxopropanamide](/img/structure/B6642955.png)
![N-[2-(1-benzothiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6642962.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxo-3H-benzimidazol-1-yl)acetamide](/img/structure/B6642964.png)
![[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]-(7-fluoroquinoxalin-5-yl)methanone](/img/structure/B6642979.png)
